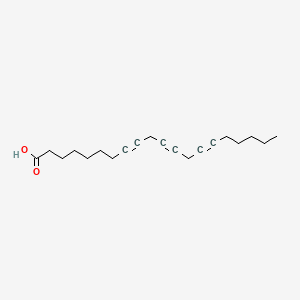

8,11,14-Eicosatriynoic Acid

Overview

Description

8,11,14-Eicosatriynoic Acid is a 20-carbon fatty acid . It is also known as 8,11,14-Icosatriynoic acid .

Molecular Structure Analysis

The molecular formula of 8,11,14-Eicosatriynoic Acid is C20H34O2 . Its molecular weight is 306.4828 .Chemical Reactions Analysis

8,11,14-Eicosatriynoic Acid is known to undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups .Scientific Research Applications

Application in Marine Biology

Scientific Field: Marine Biology

Methods of Application: The induction of spawning was achieved in vivo by injecting 8,11,14-eicosatriynoic acid into sexually mature individuals . Spawning in male A. marina occurs following the injection of prostomial homogenate or 8,11,14-eicosatriynoic acid into the coelomic cavity of sexually mature specimens .

Results or Outcomes

The study identifies a role for the fatty acid 8,11,14-eicosatriynoic acid in the spawning of male A. marina . There are clear sex-specific differences in the chemical signal that causes spawning in this species .

Application in Biochemistry

Scientific Field: Biochemistry

Methods of Application: The application of 8,11,14-Eicosatriynoic Acid in this context is typically through its introduction into a biochemical system where it acts to inhibit certain biochemical processes .

Results or Outcomes: 8,11,14-Eicosatriynoic Acid has been found to block human 12-lipoxygenase (12-LO), cyclooxygenase (COX), and 5-lipoxygenase (5-LO) with IC50 values of 0.46 μM, 14 μM, and 25 μM, respectively .

Application in Analytical Chemistry

Scientific Field: Analytical Chemistry

Methods of Application: The application of 8,11,14-Eicosatriynoic Acid in this context is typically through its introduction into a chromatography-based technique for the determination of the analyte .

Results or Outcomes: The use of 8,11,14-Eicosatriynoic Acid as an analytical reference standard allows for accurate and precise measurement of this compound in various biological matrices .

Application in Inflammation Research

Scientific Field: Immunology & Inflammation

Methods of Application: The application of 8,11,14-Eicosatriynoic Acid in this context is typically through its introduction into a biochemical system where it acts to inhibit certain biochemical processes .

Results or Outcomes: The use of 8,11,14-Eicosatriynoic Acid in inflammation research has shown its potential as a therapeutic agent in the treatment of inflammatory diseases .

Application in Protein Inhibition

Scientific Field: Biochemistry

Methods of Application: The application of 8,11,14-Eicosatriynoic Acid in this context is typically through its introduction into a biochemical system where it acts to inhibit certain proteins .

Results or Outcomes: The use of 8,11,14-Eicosatriynoic Acid in protein inhibition research has shown its potential as a therapeutic agent in the treatment of conditions related to these proteins, such as inflammation .

Application in Lipid Biochemistry

Scientific Field: Lipid Biochemistry

Methods of Application: The application of 8,11,14-Eicosatriynoic Acid in this context is typically through its introduction into a biochemical system where it participates in lipid biochemistry processes .

Results or Outcomes: The use of 8,11,14-Eicosatriynoic Acid in lipid biochemistry research has contributed to our understanding of lipid metabolism and the role of lipids in health and disease .

properties

IUPAC Name |

icosa-8,11,14-triynoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h2-5,8,11,14-19H2,1H3,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLLIWTBTVOPGCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC#CCC#CCC#CCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8,11,14-Eicosatriynoic Acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[[4-(2-Pyridinyl)-1-piperazinyl]methyl]-1H-benzimidazole trihydrochloride](/img/structure/B1662311.png)

![1-[[[(1-Hydroxymethyl)cyclopentyl]amino]acetyl]-2,5-cis-pyrrolidinedicarbonitrile hydrochloride](/img/structure/B1662326.png)